molecular formula C12H20N4 B12567770 1-(8-Azidooctyl)-1H-pyrrole CAS No. 596811-93-7

1-(8-Azidooctyl)-1H-pyrrole

Cat. No.: B12567770
CAS No.: 596811-93-7
M. Wt: 220.31 g/mol
InChI Key: CKVNXJYNTOKBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Azidooctyl)-1H-pyrrole is an organic compound characterized by the presence of an azido group attached to an octyl chain, which is further connected to a pyrrole ring

Preparation Methods

The synthesis of 1-(8-Azidooctyl)-1H-pyrrole typically involves a multi-step process. One common method starts with the preparation of 8-azidooctyl methanesulfonate. This intermediate is then reacted with pyrrole under specific conditions to yield the desired product. The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

1-(8-Azidooctyl)-1H-pyrrole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(8-Azidooctyl)-1H-pyrrole largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications . The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

1-(8-Azidooctyl)-1H-pyrrole can be compared to other azido-containing compounds, such as 8-azidooctyl methanesulfonate and 8-azidooctyl glycosides . These compounds share the azido functional group, which imparts similar reactivity. the presence of the pyrrole ring in this compound provides unique electronic properties and reactivity patterns, distinguishing it from other azido compounds.

Similar compounds include:

Properties

CAS No.

596811-93-7

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

1-(8-azidooctyl)pyrrole

InChI

InChI=1S/C12H20N4/c13-15-14-9-5-3-1-2-4-6-10-16-11-7-8-12-16/h7-8,11-12H,1-6,9-10H2

InChI Key

CKVNXJYNTOKBIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCCCCCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.